N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by a 1,4-dimethyl-1H-pyrazol-3-amine core linked via a methylene bridge to a 1-ethyl-1H-pyrazole substituent. This compound’s structure features two pyrazole rings, with distinct substitution patterns: the first pyrazole (1,4-dimethyl) provides steric bulk and electron-donating methyl groups, while the second pyrazole (1-ethyl) introduces a flexible ethyl chain that may influence solubility or conformational dynamics.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-6-5-10(13-16)7-12-11-9(2)8-15(3)14-11/h5-6,8H,4,7H2,1-3H3,(H,12,14) |
InChI Key |
ZOYCJCKUJAOQDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine derivatives with suitable carbonyl compounds. One common method is the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, which forms the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated pyrazole compounds .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds could inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example, compounds structurally related to N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine showed inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at concentrations around 10 µM, compared to the standard drug dexamethasone which had inhibition rates of 76% and 86% respectively at 1 µM .
Anti-tumor Activity
The potential of this compound as an anti-tumor agent has been explored in various studies. In vitro tests against cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) have shown promising results. For instance, related pyrazole derivatives exhibited IC50 values of approximately 5.35 µM against HepG2 cells and 8.74 µM against A549 cells . These findings suggest that this compound may serve as a lead compound for the development of new anti-cancer therapies.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Studies have shown that compounds with a similar structure can effectively combat various bacterial strains, including Escherichia coli and Staphylococcus aureus. These derivatives demonstrated antimicrobial activity comparable to standard antibiotics, making them potential candidates for further development in treating bacterial infections .
Case Study 1: Anti-inflammatory Mechanism
In a controlled study investigating the mechanism of action for pyrazole derivatives, researchers found that these compounds could significantly reduce the levels of inflammatory markers in cell cultures. The study utilized various assays to measure cytokine levels post-treatment with this compound and reported a notable decrease in both TNF-α and IL-6 production.
Case Study 2: Cancer Cell Line Response
Another study focused on the effects of pyrazole derivatives on cancer cell proliferation. The results indicated that treatment with N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amines led to reduced viability in HepG2 and A549 cell lines, suggesting a dose-dependent response that warrants further investigation into its mechanisms of action.
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Differences :
- The core 1,4-dimethyl-1H-pyrazol-3-amine moiety is retained, but the substituent is a 4-(dimethylamino)benzyl group instead of a pyrazole-derived chain.
- Key Implications: The benzyl group introduces aromaticity and a dimethylamino electron-donating group, enhancing solubility in polar solvents compared to the pyrazole-linked compound.
Table 1: Comparative Structural Properties
Benzimidazole Derivatives (B1 and B8)
Structural Differences :
- Benzimidazole derivatives (e.g., B1: N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) replace pyrazole rings with benzimidazole cores, which are larger, more aromatic, and contain two nitrogen atoms in a fused ring system .

- Key Implications :
- Benzimidazoles exhibit stronger basicity and broader pharmacological activity (e.g., antiviral, antifungal) compared to pyrazole derivatives.
- The target compound’s pyrazole groups may offer better metabolic stability due to reduced aromatic amine reactivity.
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
Structural Differences :
- This compound features a pyrrole-carboxamide backbone with trifluoromethylpyridinyl and imidazole substituents, contrasting with the bis-pyrazole structure of the target compound .
- The pyrrole ring’s conjugated system may increase UV absorption compared to pyrazole-based systems.
(E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine
Structural Differences :
Biological Activity
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula for this compound is C₁₂H₁₈N₄. The structural representation is crucial for understanding its interaction with biological targets.
Research indicates that compounds containing pyrazole moieties exhibit various biological activities, primarily through modulation of signaling pathways involved in cell proliferation and survival. The specific mechanisms include:
- Inhibition of mTOR Pathway : Studies have shown that pyrazole derivatives can inhibit the mTORC1 signaling pathway, which is pivotal in regulating cell growth and metabolism. This inhibition leads to increased autophagy and reduced cell proliferation in cancer cells .
- Induction of Autophagy : Certain derivatives have been identified as autophagy modulators, disrupting autophagic flux and enhancing the accumulation of autophagic markers like LC3-II during starvation conditions .
Anticancer Properties
Recent investigations into the anticancer properties of this compound have yielded promising results:
These findings suggest that the compound may serve as a template for developing new anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on their structural features. For instance:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly alter potency and selectivity against different cancer cell lines.
- Linker Length and Composition : The distance between the pyrazole moiety and functional groups influences interaction with target proteins.
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
- Study on Antiproliferative Effects : A study evaluated a series of N-benzyl pyrazole derivatives against pancreatic cancer cells (MIA PaCa-2). Compounds showed submicromolar antiproliferative activity and enhanced metabolic stability .
- Evaluation of Autophagy Modulators : Research demonstrated that certain pyrazole derivatives could disrupt normal autophagic processes, leading to apoptosis in cancer cells under nutrient-deprived conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

